

Pharmacological profile of Licoagrochalcone B.

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Compound of Interest

Compound Name: Licoagrochalcone B

Cat. No.: B1675289

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extract from the root of *Glycyrrhiza uralensis*. Licochalcone B inhibits amyloid β (42) self-aggregation ($IC_{50}=2.16 \mu M$) and disaggregate pre-formed $A\beta_{242}$ fibrils, reduce metal-induced $A\beta_{242}$ aggregation through chelating metal ions. Licochalcone B inhibits phosphorylation of NF- κB p65 in LPS signaling pathway. ... Licochalcone B (IC_{50} : $2.16 \mu M$) inhibits self-mediated $A\beta_{242}$ aggregation and disaggregates $A\beta_{242}$ pre-formed fibrils.", "page_content": "Licochalcone B is an extract from the root of *Glycyrrhiza uralensis*. Licochalcone B inhibits amyloid β (42) self-aggregation ($IC_{50}=2.16 \mu M$) and disaggregate pre-formed $A\beta_{242}$ fibrils, reduce metal-induced $A\beta_{242}$ aggregation through chelating metal ions. Licochalcone B inhibits phosphorylation of NF- κB p65 in LPS signaling pathway. ... Licochalcone B (IC_{50} : $2.16 \mu M$) inhibits self-mediated $A\beta_{242}$ aggregation and disaggregates $A\beta_{242}$ pre-formed fibrils.", {"title": "Licochalcone B, a chalcone derivative from *Glycyrrhiza inflata*, as a multifunctional agent for the treatment of Alzheimer's disease - PubMed", "url": "https://pubmed.ncbi.nlm.nih.gov/30345853/", "snippet": "LCB could inhibit amyloid beta ($A\beta_{242}$) self-aggregation ($IC_{50} = 2.16 \pm 0.24 \mu M$) and disaggregate pre-formed $A\beta_{242}$ fibrils, reduce metal-induced $A\beta_{242}$ aggregation through chelating metal ions.", "page_content": "LCB could inhibit amyloid beta ($A\beta_{242}$) self-aggregation ($IC_{50} = 2.16 \pm 0.24 \mu M$) and disaggregate pre-formed $A\beta_{242}$ fibrils, reduce metal-induced $A\beta_{242}$ aggregation through chelating metal ions.", {"title": "Therapeutic potential and action mechanisms of licochalcone B: a mini review - PMC - NIH", "url": "https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293335/", "snippet": "The enzyme 11 β -HSD2 regulates cortisol levels by converting cortisol, an active glucocorticoid hormone, to cortisone, its inactive form (Chapman et al., 2013; Adamidis et al., 2019), and a recent study demonstrated that LicB inhibits human and rat 11 β -HSD2 with IC_{50} values of $31.85 \mu M$ and $56.56 \mu M$, respectively (Lin et al., 2024).", "page_content": "The enzyme 11 β -HSD2 regulates cortisol levels by converting cortisol, an active glucocorticoid hormone, to cortisone, its inactive form (Chapman et al., 2013; Adamidis et al., 2019), and a recent study demonstrated that LicB inhibits human and rat 11 β -HSD2 with IC_{50} values of $31.85 \mu M$ and $56.56 \mu M$, respectively (Lin et al., 2024).", {"title": "Licochalcone B, a chalcone derivative from *Glycyrrhiza inflata*, as a multifunctional agent for the treatment of Alzheimer's disease", "url": "https://www.tandfonline.com/doi/full/10.1080/14786419.2018.1496429", "snippet": "LCB could inhibit amyloid beta ($A\beta_{242}$) self-aggregation ($IC_{50} = 2.16 \pm 0.24 \mu M$) and disaggregate pre-formed $A\beta_{242}$ fibrils, reduce metal-induced $A\beta_{242}$ aggregation through chelating metal ions.", "page_content": "LCB could inhibit amyloid beta ($A\beta_{242}$)

self-aggregation ($IC_{50} = 2.16 \pm 0.24 \mu M$) and disaggregate pre-formed A β 242 fibrils, reduce metal-induced A β 242 aggregation through chelating metal ions."}, {"title": "Licochalcone B, a chalcone derivative from Glycyrrhiza inflata, as a multifunctional agent for the treatment of Alzheimer's disease | Semantic Scholar", "url": "https://www.semanticscholar.org/paper/Licochalcone-B%2C-a-chalcone-derivative-from-inflata%2C-Cao-Xie/8e56314f1797e883e05a5a1f1b20246a1656c070", "snippet": "LCB could inhibit amyloid beta (A β 242) self-aggregation ($IC_{50} = 2.16 \pm 0.24 \mu M$) and disaggregate pre-formed A β 242 fibrils, reduce metal-induced A β 242 aggregation through chelating metal ions.", "page_content": "LCB could inhibit amyloid beta (A β 242) self-aggregation ($IC_{50} = 2.16 \pm 0.24 \mu M$) and disaggregate pre-formed A β 242 fibrils, reduce metal-induced A β 242 aggregation through chelating metal ions."}, {"title": "Licochalcone B inhibits the proliferation of oral squamous cell carcinoma by downregulating cyclin D1 and upregulating p21 and p27 - Spandidos Publications", "url": "https://www.spandidos-publications.com/10.3892/ol.2017.6534", "snippet": "The IC_{50} values of Lico B for HN22 and HSC4 cells were 17.5 and 20.3 μM , respectively. Lico B did not exhibit cytotoxicity toward HGFs at concentrations up to 25 μM . Lico B induced G1-phase arrest of the cell cycle in HN22 and HSC4 cells.", "page_content": "The IC_{50} values of Lico B for HN22 and HSC4 cells were 17.5 and 20.3 μM , respectively. Lico B did not exhibit cytotoxicity toward HGFs at concentrations up to 25 μM . Lico B induced G1-phase arrest of the cell cycle in HN22 and HSC4 cells."}] ## **Licoagrochalcone B**: A Comprehensive Pharmacological Profile

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Licoagrochalcone B is a flavonoid, specifically a chalcone, derived from the roots of *Glycyrrhiza uralensis* and *Glycyrrhiza glabra*, commonly known as licorice root.[1] This natural compound has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Extensive preclinical research has demonstrated its potential as a therapeutic agent in a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide provides an in-depth overview of the pharmacological profile of **Licoagrochalcone B**, with a focus on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols.

Pharmacological Activities and Mechanisms of Action

Licoagrochalcone B exhibits a broad spectrum of pharmacological effects, which are attributed to its ability to modulate multiple cellular signaling pathways.^[2] The primary activities and underlying mechanisms are summarized below.

Anti-Cancer Effects

Licoagrochalcone B has demonstrated significant anti-tumor activity across various cancer cell lines.^{[2][3]} Its primary anti-cancer mechanisms include:

- **Induction of Apoptosis and Autophagy:** In osteosarcoma cells (MG-63 and U2OS), **Licoagrochalcone B** induces both apoptosis and autophagy.^{[2][3]} This is achieved by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax and cleaved caspase-3.^{[2][3]} It also increases the levels of autophagy markers like Beclin1, Atg7, and LC3B.^{[2][3]}
- **Cell Cycle Arrest:** The compound has been shown to arrest the cell cycle at the G1 phase in oral squamous cell carcinoma cells (HN22 and HSC4) by downregulating cyclin D1 and upregulating the cell cycle inhibitors p21 and p27.^[2] In hepatoma cells (HepG2 and Huh7), it causes G2/M phase arrest.^[4]
- **Inhibition of Signaling Pathways:** **Licoagrochalcone B** inhibits the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, in osteosarcoma cells.^{[2][3]} In non-small cell lung cancer (NSCLC) cells, it inhibits the activities of EGFR and MET kinases, leading to reduced cell viability.^{[2][3]} It also activates the JNK/p38 MAPK signaling pathway in colorectal cancer cells, contributing to apoptosis.^{[2][3]}

Anti-Inflammatory Effects

Licoagrochalcone B possesses potent anti-inflammatory properties mediated through several mechanisms:

- **Inhibition of Pro-inflammatory Mediators:** It significantly reduces the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.^[2]

- **NLRP3 Inflammasome Inhibition:** **Licoagrochalcone B** acts as a selective inhibitor of the NLRP3 inflammasome by directly binding to NEK7 and disrupting its interaction with NLRP3. [2] This mechanism has shown therapeutic potential in models of non-alcoholic steatohepatitis and septic shock.[2]
- **NF-κB Pathway Inhibition:** The compound suppresses the activation of the NF-κB pathway, a key regulator of inflammation, by inhibiting the phosphorylation of the p65 subunit.[2][5]

Neuroprotective Effects

Licoagrochalcone B has shown promise in protecting neuronal cells from damage:

- **Antioxidant Activity:** It effectively reduces oxidative stress by decreasing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the levels of superoxide dismutase (SOD) and glutathione (GSH).[2][6][7]
- **Anti-Apoptotic Effects:** In models of ROS-induced neuronal cell death, **Licoagrochalcone B** reduces apoptosis by modulating apoptosis-related proteins like caspase-3.[2][6][7]
- **Activation of Protective Pathways:** It activates the SIRT1/AMPK and Nrf2 signaling pathways, which are involved in cellular stress resistance and antioxidant defense.[2][6][8]
- **Inhibition of Amyloid-β Aggregation:** **Licoagrochalcone B** inhibits the self-aggregation of amyloid-β (Aβ42) and can disaggregate pre-formed Aβ42 fibrils, suggesting its potential in Alzheimer's disease.[5][9][10]

Hepatoprotective and Cardioprotective Effects

Licoagrochalcone B has demonstrated protective effects on the liver and heart. It has been shown to protect against carbon tetrachloride-induced liver toxicity in mice and alcohol-induced hepatocyte injury.[2][11] Its cardioprotective effects are attributed to its antioxidative, anti-apoptotic, and anti-inflammatory properties.[2] Notably, it is a potent inhibitor of the angiotensin-converting enzyme (ACE).[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological activity of **Licoagrochalcone B**.

Activity	Model	Parameter	Value	Reference
Anti-inflammatory	LPS-induced NO production in RAW 264.7 cells	IC50	8.78 μ M	[2]
Neuroprotection	Inhibition of amyloid β (42) self-aggregation	IC50	2.16 μ M	[5][10]
Cardioprotection	Angiotensin-converting enzyme (ACE) inhibition	IC50	0.24 μ M	[2]
Toxicity	Inhibition of human 11 β -HSD2	IC50	31.85 μ M	[2]
Toxicity	Inhibition of rat 11 β -HSD2	IC50	56.56 μ M	[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Plate cells (e.g., cancer cell lines or neuronal cells) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **Licoagrochalcone B** (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control group.

Western Blot Analysis

- Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, β -actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: Quantify the band intensity using image analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

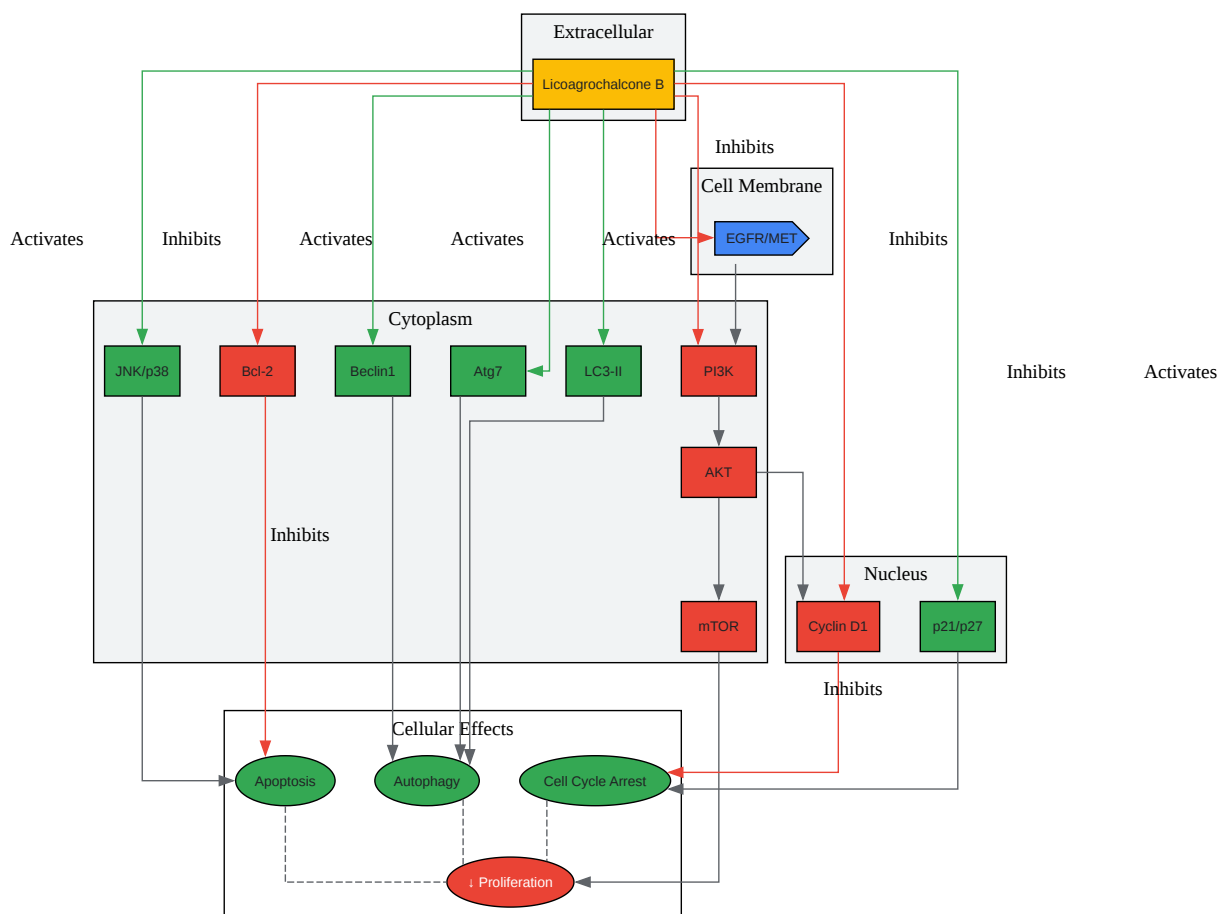
- Cell Treatment: Treat cells with **Licoagrochalcone B** as described for the viability assay.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

- **Staining:** Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer.
- **Data Analysis:** Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

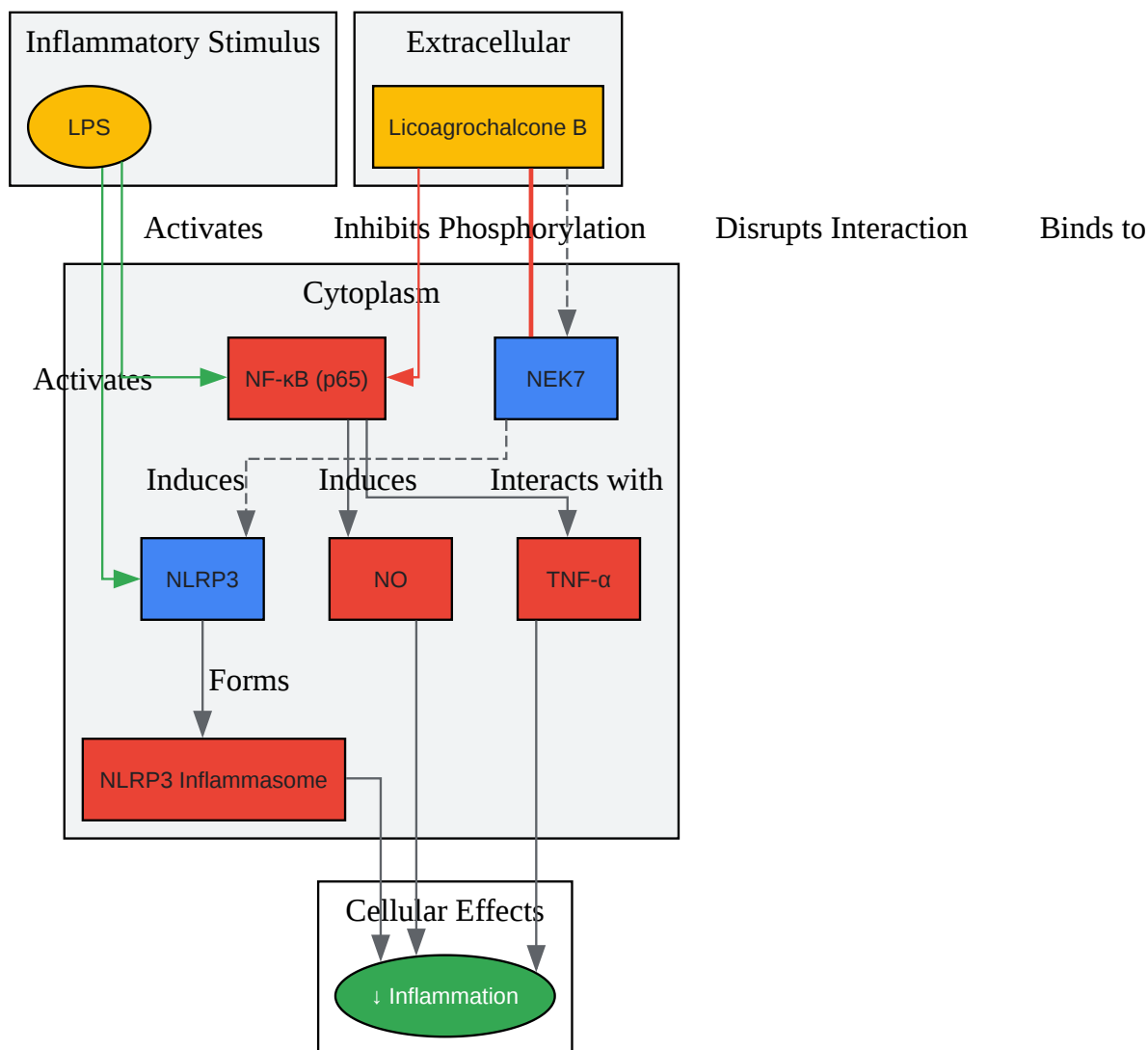
- **Cell Treatment:** Treat cells with **Licoagrochalcone B** and an ROS-inducing agent (e.g., H₂O₂).
- **DCFH-DA Staining:** Incubate the cells with 10 µM 2',7'-dichlorofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
- **Fluorescence Measurement:** Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
- **Data Analysis:** Quantify the intracellular ROS levels relative to the control group.

Signaling Pathway and Experimental Workflow Diagrams



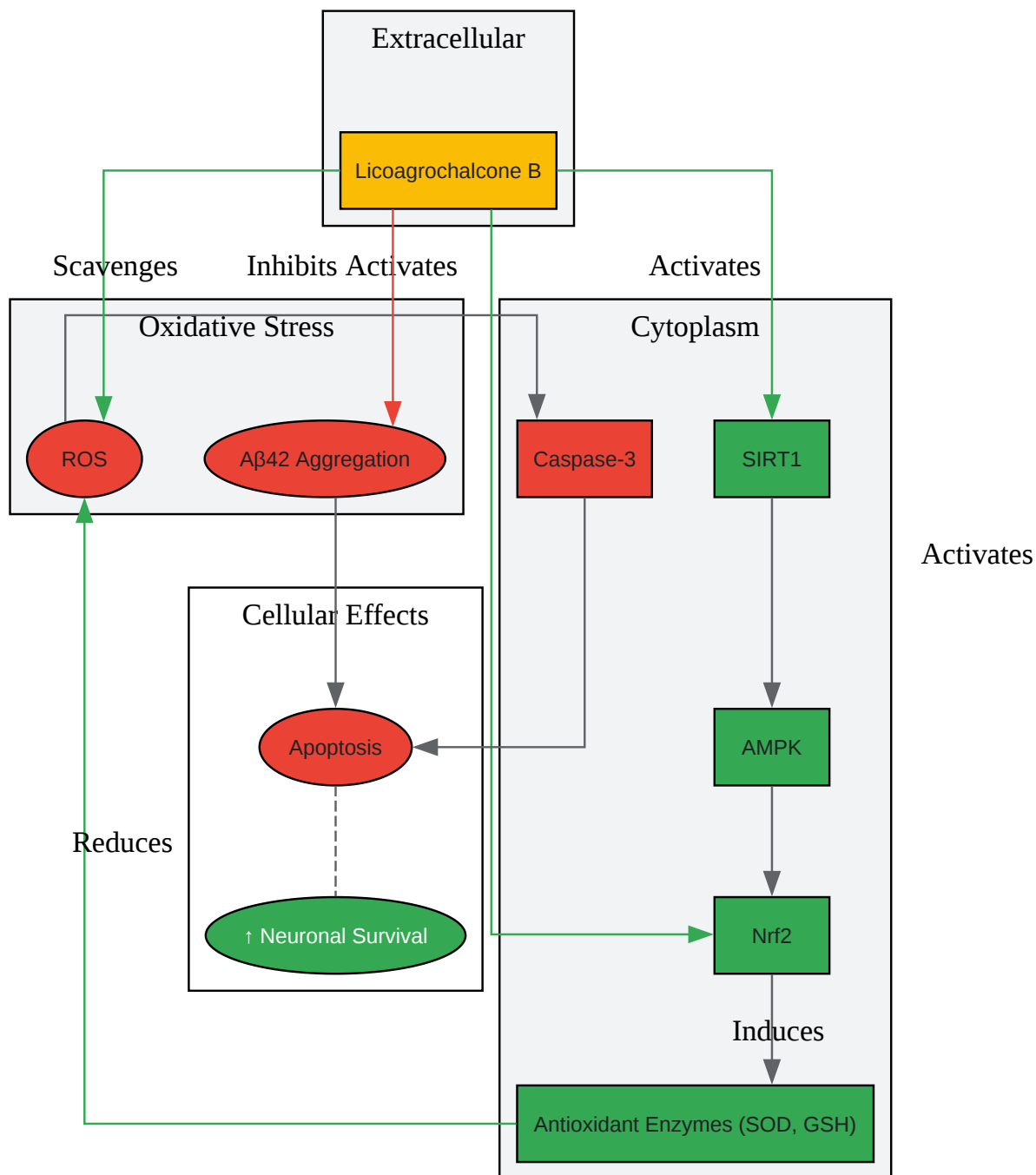
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Caption: Anti-cancer signaling pathways modulated by **Licoagrochalcone B**.



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Caption: Anti-inflammatory mechanisms of **Licoagrochalcone B**.



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Caption: Neuroprotective signaling pathways activated by **Licoagrochalcone B**.

Conclusion and Future Directions

Licoagrochalcone B is a promising natural compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in cell survival, inflammation, and oxidative stress makes it a compelling candidate for further drug development. While preclinical studies have provided a strong foundation, further research is warranted. Future investigations should focus on comprehensive pharmacokinetic and toxicological studies in animal models to establish its safety and bioavailability.[2][12] Furthermore, well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapeutic applications for human diseases.[13][14] The development of novel drug delivery systems, such as liposomal formulations, could also enhance its therapeutic efficacy.[15]

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